Disulfuric acid

Descripción general

Descripción

Disulfuric acid is a sulfur oxoacid.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Atmospheric Chemistry

- Disulfuric acid plays a crucial role in atmospheric processes, particularly in aerosol formation. Recent studies have shown that it can form from the reaction of sulfur trioxide with sulfuric acid under atmospheric conditions, contributing to the nucleation and growth of aerosol particles . This process is essential for understanding climate dynamics and air quality.

-

Chemical Synthesis

- In organic chemistry, this compound serves as a reagent for synthesizing various compounds. Its ability to act as a strong dehydrating agent makes it useful in the preparation of sulfonic acids and other derivatives . The compound's reactivity allows it to facilitate reactions that would be challenging under normal conditions.

- Nucleic Acid Research

Industrial Applications

- Production of Oleum

- Manufacture of Sulfonates

- Catalysis

Case Study 1: Aerosol Formation

A recent experimental study demonstrated the formation of this compound from sulfur trioxide and sulfuric acid under controlled atmospheric conditions. The study highlighted its role as a precursor for aerosol particles, emphasizing its significance in climate modeling and air quality assessments .

Case Study 2: Synthesis of Modified Nucleotides

Research on disulfur-backboned nucleotides showcased the utility of this compound in synthesizing these modified compounds. The study illustrated how these modifications could improve the stability and efficacy of nucleotides for therapeutic applications .

Data Tables

Análisis De Reacciones Químicas

Formation of Disulfuric Acid

-

From Sulfur Trioxide and Sulfuric Acid : this compound is primarily formed by the reaction of sulfur trioxide (SO₃) with sulfuric acid (H₂SO₄) :

This reaction is a key step in the contact process for sulfuric acid production . Sulfur trioxide is absorbed into concentrated sulfuric acid to produce oleum, which is essentially this compound .

-

Hydrolysis : this compound reacts with water to form sulfuric acid :

This hydrolysis is used to produce concentrated sulfuric acid from oleum .

-

Atmospheric Reactions : this compound is also produced in the atmosphere through the reaction of SO₃ with sulfuric acid, which is significant for aerosol particle formation .

Reactions with Other Compounds

-

Reactions with Sulfur, Oxygen, and Water: this compound is produced from sulfur, oxygen, and water through the conventional contact process or the wet sulfuric acid process .

-

Reactions with Dicarboxylic Acids: this compound can be produced in reactions with dicarboxylic acids .

-

Role of Water as a Catalyst: Water can act as a catalyst in the reaction of SO₃ with H₂SO₄ to produce H₂S₂O₇ .

Kinetic Data and Reaction Rates

Reaction kinetics data for sulfuric acid reactivity with organic chemicals has been recorded from 262 literature sources .

This compound in Atmospheric Chemistry

-

Aerosol Formation : this compound plays a significant role in the formation and growth of atmospheric aerosol particles . It can react with other atmospheric species, influencing the formation of new particles .

-

Reaction with Ammonia : In polluted areas, this compound can react with ammonia (NH₃), affecting the rates of sulfuric acid-dimethylamine cluster formation .

Propiedades

Número CAS |

7783-05-3 |

|---|---|

Fórmula molecular |

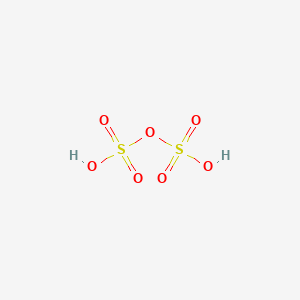

H2SO4.O3S H2S2O7 H2O7S2 |

Peso molecular |

178.15 g/mol |

Nombre IUPAC |

sulfo hydrogen sulfate |

InChI |

InChI=1S/H2O7S2/c1-8(2,3)7-9(4,5)6/h(H,1,2,3)(H,4,5,6) |

Clave InChI |

VFNGKCDDZUSWLR-UHFFFAOYSA-N |

SMILES |

OS(=O)(=O)OS(=O)(=O)O |

SMILES canónico |

OS(=O)(=O)OS(=O)(=O)O |

Densidad |

Relative density (water = 1): 1.9 |

Key on ui other cas no. |

7783-05-3 8014-95-7 |

Descripción física |

COLOURLESS-TO-BROWN FUMING VISCOUS OILY HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. |

Pictogramas |

Corrosive; Irritant |

Números CAS relacionados |

13870-29-6 (di-hydrochloride salt) 7790-62-7 (di-potassium salt) |

Solubilidad |

Solubility in water: miscible, reaction |

Sinónimos |

pyrosulfuric acid pyrosulfuric acid, diammonium salt pyrosulfuric acid, dipotassium salt pyrosulfuric acid, disodium salt pyrosulfuric acid, potassium salt sodium pyrosulfate |

Densidad de vapor |

Relative vapor density (air = 1): 3-3.3 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.